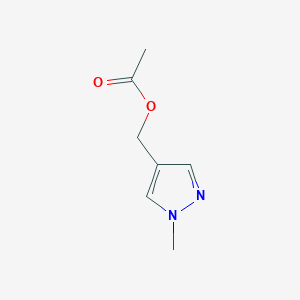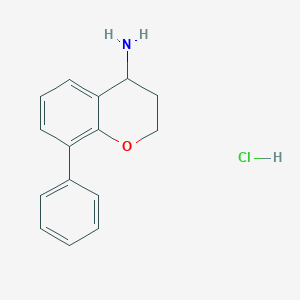![molecular formula C16H16N2O B1454249 1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine CAS No. 1095600-69-3](/img/structure/B1454249.png)
1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine
Übersicht
Beschreibung
“1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is a chemical compound with the CAS Number: 1095600-69-3 . It has a molecular weight of 252.32 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is1S/C16H16N2O/c1-19-15-4-2-3-12 (9-15)11-18-8-7-13-5-6-14 (17)10-16 (13)18/h2-10H,11,17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure . Physical And Chemical Properties Analysis
“1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” is a powder that is stored at room temperature . It has a molecular weight of 252.32 .Wissenschaftliche Forschungsanwendungen
Antiviral Research
Indole derivatives have been identified to possess significant antiviral properties. Specifically, compounds structurally related to “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” have shown inhibitory activity against influenza A and other viruses . Researchers can modify the side chains and functional groups to enhance the compound’s affinity to viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
The indole nucleus is known to contribute to anti-inflammatory activity. By incorporating “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” into drug designs, scientists can explore its efficacy in reducing inflammation, which is a common pathway in many diseases, including autoimmune disorders .
Anticancer Potential
Indole derivatives are explored for their anticancer activities. The compound could be used as a scaffold for synthesizing new molecules that target specific pathways involved in cancer cell proliferation and survival .
Anti-HIV Activity
Given the structural similarity to other indole-based compounds that have shown promise as anti-HIV agents, “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” could be a candidate for the development of novel HIV treatments through the inhibition of viral entry or replication .
Antioxidant Properties
The indole core structure has been associated with antioxidant properties. This compound could be studied for its potential to scavenge free radicals and protect cells from oxidative stress, which is implicated in aging and various degenerative diseases .
Antimicrobial Efficacy
Research into indole derivatives has revealed their potential as antimicrobial agents. “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” could be investigated for its effectiveness against a range of bacterial and fungal pathogens .
Antitubercular Activity
Tuberculosis remains a major global health challenge. Indole derivatives have shown activity against Mycobacterium tuberculosis, and further research could determine if this compound can be optimized for use as an antitubercular agent .
Antidiabetic Research
Indole compounds have been studied for their role in modulating blood glucose levels. “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” may have applications in the design of new therapeutic agents for the treatment of diabetes by influencing insulin release or glucose metabolism .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , which suggests that “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” may also interact with multiple targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Indole derivatives are known to have diverse biological activities, suggesting that “1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine” may also have a wide range of effects .
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-15-4-2-3-12(9-15)11-18-8-7-13-5-6-14(17)10-16(13)18/h2-10H,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZXINMTFIJORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)






